molecular formula C10H12N6 B5634234 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- CAS No. 103261-85-4

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-

Cat. No.: B5634234
CAS No.: 103261-85-4
M. Wt: 216.24 g/mol
InChI Key: FDLIMWOTWFWHGS-UHFFFAOYSA-N
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Description

The compound 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- features a triazine core substituted at the 2- and 4-positions with dimethylamino groups and at the 6-position with a 3-pyridinyl moiety. This structure combines aromatic heterocyclic properties with nitrogen-rich functional groups, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-N,2-N-dimethyl-6-pyridin-3-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c1-16(2)10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6H,1-2H3,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLIMWOTWFWHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353434
Record name 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-85-4
Record name 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with amino groups. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the triazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,3,5-Triazine-2,4-diamine Derivatives

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight Key Applications References
N,N-Dimethyl-6-(3-pyridinyl)- (Target) N,N-dimethyl (2,4); 3-pyridinyl (6) ~247.27* Medicinal chemistry
Syn-516 N,N-dimethyl (2,4); naphthyl-tetrazole (6) Not reported SNCA 5'UTR inhibition
IT1–IT4 (Iminotriazines) Varied aryl/heteroaryl (6); unmodified NH₂ (2,4) 300–350 Graphene interaction studies
6-Chloromethyl-N,N-dimethyl- N,N-dimethyl (2,4); chloromethyl (6) 187.63 Intermediate in synthesis
Prometryn Isopropylamino (2,4); methylthio (6) 241.36 Herbicide
Atrazine Ethyl/isopropylamino (2,4); chloro (6) 215.68 Herbicide

*Calculated based on formula C₁₀H₁₃N₇.

Key Observations:

Substituent Diversity: The target compound’s 3-pyridinyl group distinguishes it from herbicides like prometryn (methylthio) and atrazine (chloro), which prioritize electrophilic substituents for herbicidal activity .

Biological Activity: Antimicrobial triazines (e.g., 6-aryl derivatives in ) often require electron-withdrawing aryl groups for activity, whereas the target compound’s pyridinyl group (moderately electron-withdrawing) may align with similar mechanisms . Syn-516 inhibits α-synuclein (SNCA) translation with an IC₅₀ in the nanomolar range, suggesting that dimethylamino groups at positions 2 and 4 enhance bioavailability and target engagement .

Physicochemical Properties :

  • The chloromethyl derivative () has a lower molecular weight (187.63 vs. ~247.27) and higher reactivity due to the labile C-Cl bond, making it unsuitable for therapeutic applications but useful in synthesis .
  • Herbicides like prometryn and atrazine prioritize hydrophobicity (logP ~3.0) for soil retention, whereas the pyridinyl group in the target compound may increase water solubility .

Research Findings and Structure-Activity Relationships (SAR)

Table 2: Key Research Findings on Triazine Analogues

Compound Key Finding Implication for Target Compound References
6-Aryl triazines Electron-withdrawing aryl groups enhance antimicrobial activity. Pyridinyl may mimic this effect.
Syn-516 N,N-dimethyl groups improve metabolic tolerance and CNS penetration. Supports dimethylamino design choice.
Prometryn Methylthio group increases herbicidal potency via sulfur-mediated inhibition Highlights substituent specificity.
Iminotriazines (IT1–IT4) Aromatic substituents govern graphene adsorption via π-π interactions. Pyridinyl may enhance material binding.

Critical Analysis:

  • Antimicrobial Potential: The target compound’s pyridinyl group could mimic electron-withdrawing aryl substituents in ’s antimicrobial triazines, though direct activity data are lacking .
  • Material Science: The pyridinyl group’s π-system may improve adsorption on graphene surfaces, as seen with iminotriazines .

Biological Activity

1,3,5-Triazine-2,4-diamine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in the field of cancer treatment and enzyme inhibition. The compound 1,3,5-triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is a notable member of this class, exhibiting promising pharmacological properties.

Chemical Structure and Properties

The chemical structure of 1,3,5-triazine-2,4-diamine can be represented as follows:

  • Molecular Formula : C10H12N6
  • Molecular Weight : 220.25 g/mol
  • CAS Registry Number : [insert CAS number if available]

This compound features a triazine ring substituted with a dimethylamino group and a pyridine moiety, which may enhance its interaction with biological targets.

Anticancer Activity

Research has demonstrated that various triazine derivatives exhibit selective antiproliferative activity against cancer cell lines. A study highlighted that certain 6,N2-diaryl-1,3,5-triazines showed significant activity against triple-negative breast cancer cells (MDA-MB231) with a GI50 value as low as 1 nM . The mechanism of action appears to involve apoptosis induction as the primary pathway for cell death.

Enzyme Inhibition

1,3,5-triazine derivatives have also been studied for their potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. A study involving various substitutions on the triazine ring indicated that certain compounds could bind effectively to E. coli DHFR with varying affinities . The most potent inhibitors demonstrated significant IC50 values and were characterized by their structural features that facilitated binding.

Anti-Viral Activity

Recent investigations into the anti-PVY (Potato virus Y) activity of triazine derivatives revealed that specific compounds exhibited substantial protective and curative effects against viral infections. For instance, one compound showed protective activity of 63.6%, surpassing traditional antiviral agents . Molecular docking studies suggested that these compounds form critical hydrogen bonds with viral proteins, enhancing their antiviral efficacy.

Case Studies

StudyBiological ActivityKey Findings
AnticancerSelective inhibition of MDA-MB231 cells with GI50 = 1 nM; apoptosis as the main mechanism.
Enzyme InhibitionEffective binding to E. coli DHFR; structure-activity relationship analysis identified key substituents for potency.
Anti-ViralSignificant protective effects against PVY; superior to traditional antiviral agents.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,5-triazine derivatives is heavily influenced by their structural modifications. The presence of electron-donating groups like dimethylamino enhances solubility and bioavailability. Conversely, hydrophobic substitutions can improve binding affinity to target proteins.

Key Structural Features:

  • Pyridine Substitution : Enhances interaction with biological targets.
  • Dimethylamino Group : Improves solubility and cellular uptake.
  • Alkyl Linkers : Influence binding affinity and selectivity towards enzymes.

Q & A

Basic Question: What are the standard synthetic routes for 1,3,5-Triazine-2,4-diamine derivatives with pyridinyl substituents, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines and aromatic substituents. For N,N-dimethyl-6-(3-pyridinyl)-1,3,5-triazine-2,4-diamine , sequential substitution is critical:

  • Step 1 : React cyanuric chloride with dimethylamine to introduce the N,N-dimethyl groups.
  • Step 2 : Introduce the 3-pyridinyl group via coupling under controlled conditions (e.g., polar aprotic solvents like DMF, 0–5°C to minimize side reactions).
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity .
    Optimization : Reaction time, solvent polarity, and stoichiometry must be tailored. For example, excess pyridinyl boronic acid in Suzuki-Miyaura couplings enhances regioselectivity .

Basic Question: How do substituents on the triazine core (e.g., pyridinyl, dimethylamine) influence physicochemical properties like solubility and stability?

Methodological Answer:

  • Pyridinyl groups : Enhance π-π stacking interactions with biological targets (e.g., kinases) and improve aqueous solubility via hydrogen bonding with water .
  • N,N-Dimethylamine : Increases lipophilicity, affecting membrane permeability. Stability studies (e.g., HPLC under accelerated degradation conditions) show dimethyl groups reduce hydrolysis susceptibility compared to unsubstituted amines .
    Key Techniques :
  • LogP measurements (shake-flask method) to assess hydrophobicity.
  • Thermal gravimetric analysis (TGA) for stability profiling .

Advanced Question: What experimental strategies are recommended to resolve contradictions in reported biological activities of triazine derivatives (e.g., antiproliferative vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Use IC50 curves across multiple cell lines (e.g., MCF-7, HEK293) to distinguish target-specific antiproliferative activity from nonspecific cytotoxicity .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (western blotting for apoptosis markers like caspase-3) to validate mode of action .
  • Control Experiments : Include reference compounds (e.g., doxorubicin) and assess mitochondrial toxicity (MTT assay) to rule out false positives .

Advanced Question: How can computational methods (e.g., 3D-QSAR, molecular docking) guide the design of triazine derivatives with enhanced target selectivity?

Methodological Answer:

  • 3D-QSAR : Build models using CoMFA/CoMSIA on a dataset of triazine derivatives with known IC50 values. Focus on steric/electrostatic fields near the pyridinyl group to predict substituent effects .
  • Docking Studies : Use crystal structures of target proteins (e.g., cyclin-dependent kinases, CDK2/4) to map interactions. For example, the pyridinyl group may occupy hydrophobic pockets, while dimethylamine forms hydrogen bonds with Asp86 in CDK2 .
  • Validation : Synthesize top-scoring virtual hits and compare predicted vs. experimental activity .

Advanced Question: What are the hypothesized mechanisms of resistance to triazine-based therapeutics, and how can combination therapies overcome this?

Methodological Answer:

  • Resistance Mechanisms :
    • Efflux Pump Upregulation : ATP-binding cassette (ABC) transporters like P-gp reduce intracellular drug accumulation. Verify via calcein-AM assay .
    • Target Mutation : Mutations in kinase domains (e.g., EGFR T790M) reduce binding affinity. Use CRISPR-edited cell lines to test resistance .
  • Combination Strategies :
    • Co-administer with P-gp inhibitors (e.g., verapamil) or kinase inhibitors (e.g., gefitinib) to restore efficacy .

Advanced Question: How does the crystal packing of N,N-dimethyl-6-(3-pyridinyl)-1,3,5-triazine-2,4-diamine influence its supramolecular interactions in solid-state applications?

Methodological Answer:

  • X-ray Diffraction (XRD) : Analyze hydrogen-bonding networks (e.g., N–H···N interactions between triazine and pyridinyl groups) and π-π stacking distances .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points correlated with packing efficiency. For example, tighter packing due to planar pyridinyl groups increases thermal stability .

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